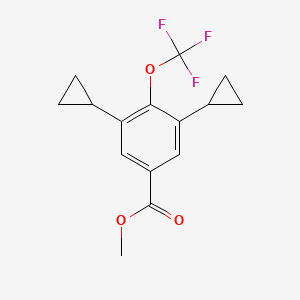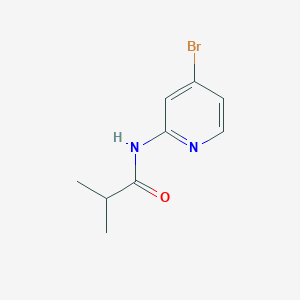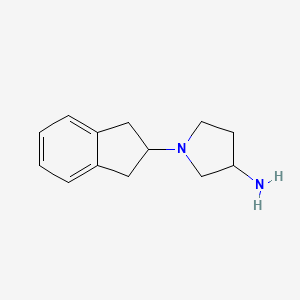
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine
Overview
Description
“1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine” is a novel cathinone derivative . It has not been registered in the CAS or IUPAC databases . This compound has been marketed on the Internet as “indapyrophenidone” .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11N . The InChI string is InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure similar to that found in "1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine," is widely used in medicinal chemistry due to its versatility and ability to improve the biological activity of pharmaceutical compounds. Pyrrolidine derivatives are explored for their potential in treating various diseases, highlighting the scaffold’s role in enhancing stereochemistry and three-dimensional coverage of molecules. This improves drug candidates' binding to proteins and influences their biological profiles, demonstrating the importance of pyrrolidine and its derivatives in drug discovery processes (Li Petri et al., 2021).
Synthesis of N-Heterocycles
The application of amine-functionalized compounds in synthesizing N-heterocycles is significant, with chiral sulfinamides, including tert-butanesulfinamide, being utilized to create piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are essential in natural products and therapeutic agents, highlighting the critical role of amine-functionalized entities in the asymmetric synthesis of N-heterocycles (Philip et al., 2020).
Biogenic Amines and Food Safety
Research on biogenic amines, including their formation, detection, and impact on food safety, provides insights into the broader implications of amine compounds in health. Biogenic amines in food can indicate spoilage or fermentation processes, with certain amines having potential health risks. Understanding the catabolism of biogenic amines by Pseudomonas species offers valuable information on mitigating these risks in food processing and preservation (Luengo & Olivera, 2020).
Environmental Applications
Amine-functionalized sorbents, including those related to "this compound," show promise in environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application underscores the potential of amine-based compounds in addressing environmental contamination and enhancing water treatment technologies (Ateia et al., 2019).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could be the primary targets of this compound.
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways this compound affects. Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple pathways.
Pharmacokinetics
The indole nucleus is a common feature in many synthetic drug molecules , suggesting that this compound might have favorable pharmacokinetic properties.
Result of Action
Given the biological activities associated with indole derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine-specific demethylase 1 (LSD1), which is involved in the regulation of histone methylation . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in certain cell types . This modulation can lead to changes in cellular responses to external stimuli and overall cell behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, making it an important factor in its biochemical analysis.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These localizations can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-5-6-15(9-12)13-7-10-3-1-2-4-11(10)8-13/h1-4,12-13H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFVGTNACUWEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


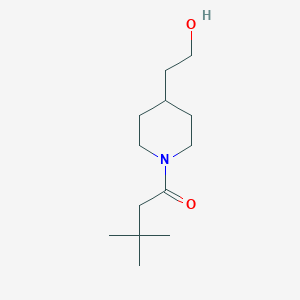
![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)
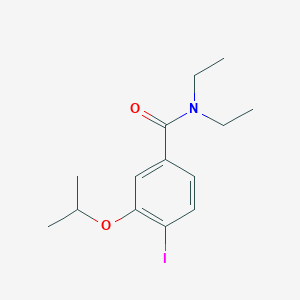
![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)
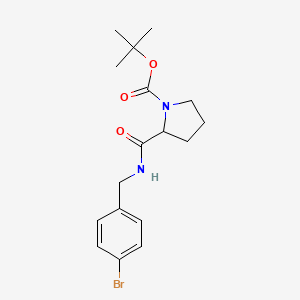
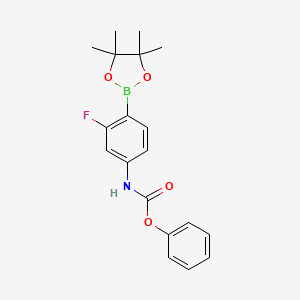
![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)
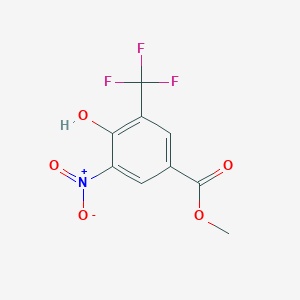
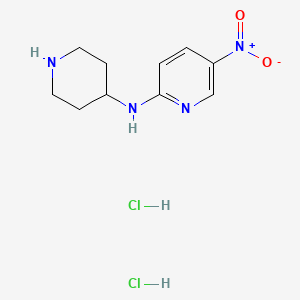
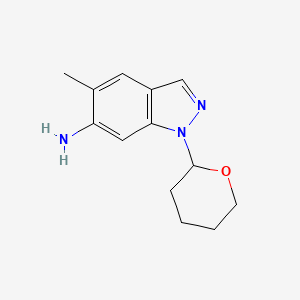
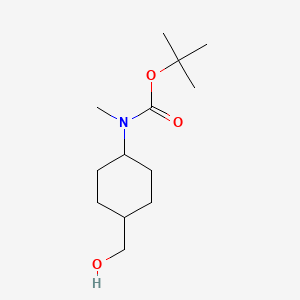
![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1468374.png)
